

A Comparative Analysis of o-Tolyl Isocyanate Derivatives: Spectroscopic and Crystallographic Insights

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Compound of Interest

Compound Name: *o*-Tolyl-Isocyanated7

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This guide provides a detailed comparative analysis of the spectroscopic and crystallographic properties of o-tolyl isocyanate derivatives, with a focus on urea-based compounds. While comprehensive crystallographic data for o-tolyl derivatives proved challenging to obtain through publicly available resources, this guide presents a thorough spectroscopic comparison with related p-tolyl derivatives and includes a case study on the crystallographic analysis of a p-tolyl isocyanate derivative to illustrate the methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for o-tolylurea and a comparable p-tolyl derivative, 1-isopropyl-3-(p-tolyl)urea. This data is crucial for the identification and characterization of these compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Wavenumber (cm ⁻¹)	Reference
o-Tolylurea	N-H Stretch	Not specified	[1]
C=O Stretch	Not specified	[1]	
Aromatic C-H Stretch	Not specified	[1]	
1-isopropyl-3-(p-tolyl)urea	N-H Stretch	3314	[2]
C-H Stretch (aliphatic)	2964, 2920, 2871	[2]	
C=O Stretch	1685, 1632	[2]	
Aromatic C=C Stretch	1592, 1543, 1505	[2]	

Table 2: ¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ, ppm)	Multiplicity	Assignment	Solvent	Reference
o-Tolylurea	Not specified	-	-	-	-
1-isopropyl-3-(p-tolyl)urea	Not specified	-	-	CDCl ₃	[2]

Table 3: ¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
1-Methyl-3-o-tolylurea	Not specified	-	Polysol	[3]
1-isopropyl-3-(p-tolyl)urea	156.9	C=O	CDCl ₃	[2]
136.4, 132.6, 129.5, 120.8	Aromatic C	CDCl ₃	[2]	
39.9	CH (isopropyl)	CDCl ₃	[2]	
20.7	CH ₃ (tolyl)	CDCl ₃	[2]	
20.0	CH ₃ (isopropyl)	CDCl ₃	[2]	

Table 4: Mass Spectrometry Data

Compound	m/z	Ion	Reference
o-Tolylurea	150	[M] ⁺	[1]
107	[M-NHCO] ⁺	[1]	
106	[M-NH ₂ CO] ⁺	[1]	
1-isopropyl-3-(p-tolyl)urea	193.1337	[M+H] ⁺	[2]

Crystallographic Analysis: A Case Study of a p-Tolyl Isocyanate Derivative

As a representative example of the crystallographic analysis of a tolyl isocyanate derivative, the crystal structure of (E)-O-Methyl N-(4-methylphenyl)thiocarbamate is presented. Unfortunately, detailed crystallographic data for a comparable o-tolyl derivative was not available in the conducted search.

Table 5: Crystallographic Data for (E)-O-Methyl N-(4-methylphenyl)thiocarbamate

Parameter	Value	Reference
Formula	C ₉ H ₁₁ NOS	[4]
Crystal System	Triclinic	[4]
Space Group	P-1	[4]
a (Å)	7.4559 (7)	[4]
b (Å)	11.2260 (10)	[4]
c (Å)	11.4173 (10)	[4]
α (°)	93.590 (2)	[4]
β (°)	97.398 (2)	[4]
γ (°)	96.247 (2)	[4]
Volume (Å ³)	939.19 (15)	[4]
Z	2	[4]
Temperature (K)	223 (2)	[4]
R-factor	0.048	[4]

The crystal structure reveals that two independent molecules comprise the asymmetric unit, each adopting an E conformation about the central C-N bond and existing in the thione form. The molecules are linked into dimers through N-H...S hydrogen-bond interactions.[4]

Experimental Protocols

1. Synthesis of o-Tolylurea

A general method for the preparation of o-tolylurea involves the reaction of o-toluidine with diethyl carbonate under acidic conditions, yielding o-tolylurea and ethanol.[5] While a more detailed experimental protocol for this specific synthesis was not found in the search results, a representative procedure for the synthesis of a similar urea derivative is provided below.

2. Synthesis of 1-isopropyl-3-(p-tolyl)urea[2]

To a solution of p-toluidine (1a, 50 mg, 0.37 mmol, 1.0 equiv.) and isopropylamine (2b, 63 μ L, 2 equiv.) in 1,2-dichloroethane (2 mL) was added $\text{PhI}(\text{OAc})_2$ (238 mg, 2 equiv.) and K_3PO_4 (157 mg, 2 equiv.). The reaction mixture was stirred at 80 $^\circ\text{C}$ for 18 hours. After completion of the reaction, the product was purified by column chromatography using a mixture of petroleum ether and acetone (85:15 v/v) as the eluent to yield 1-isopropyl-3-(p-tolyl)urea as a beige solid (44 mg, 62% yield).

3. Spectroscopic Characterization

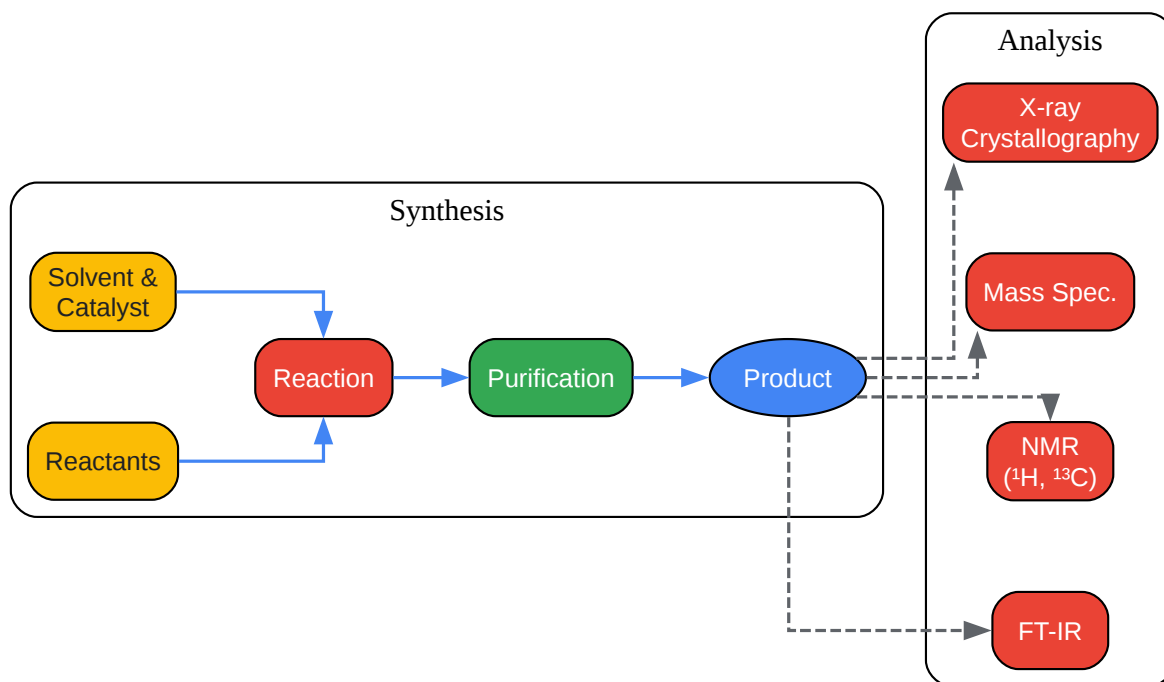
- Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.^{[1][2]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ^1H NMR).^[2] Samples are dissolved in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 , with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^{[1][2]}

4. X-ray Crystallography

Single-crystal X-ray diffraction data is collected on a diffractometer. The structure is solved by direct methods and refined by full-matrix least-squares procedures.^[4]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of tolyl isocyanate derivatives.



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Caption: General experimental workflow for the synthesis and analysis of tolyl isocyanate derivatives.

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